molecular formula C6H11BO2 B078795 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 14560-03-3

2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B078795
CAS RN: 14560-03-3
M. Wt: 125.96 g/mol
InChI Key: ABIOMDVNCQJATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane, also known as MIDA boronate, is a boron-containing organic compound that has gained significant attention in recent years. It is a versatile building block for the synthesis of various organic molecules and has been widely used in organic synthesis. In

Mechanism Of Action

The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is based on its ability to form stable boronate esters with alcohols. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand stabilizes the boronate ester intermediate by coordinating to the boron atom, preventing hydrolysis. The boronate ester can then be used as a building block for the synthesis of various organic molecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a safe reagent to use in organic synthesis.

Advantages And Limitations For Lab Experiments

2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has several advantages in organic synthesis, including its versatility as a building block, its stability under various reaction conditions, and its ease of handling. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and agrochemicals, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a building block for the preparation of new compounds. Another potential application is in the development of new materials, where 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be used as a cross-linking agent. Additionally, the use of 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate in asymmetric synthesis and chiral catalysis is an area of active research.
Conclusion:
In conclusion, 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate is a versatile building block for the synthesis of various organic molecules. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has the potential to be used in a wide range of applications in organic synthesis, and its use is an area of active research.

Synthesis Methods

2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate can be synthesized through a one-pot reaction between an alkene and a boronic acid in the presence of a 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane (N-methyliminodiacetic acid) ligand. The reaction is typically carried out in an organic solvent, such as toluene or dichloromethane, under an inert atmosphere of nitrogen or argon. The 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane ligand plays a crucial role in the synthesis by stabilizing the boronate ester intermediate and preventing hydrolysis.

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules, including pharmaceuticals, agrochemicals, and materials. It can be used as a protecting group for alcohols, a cross-coupling partner in Suzuki-Miyaura reactions, and a source of boronic acid in other reactions. 2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane boronate has also been used in the synthesis of chiral compounds, where it can be used as a chiral auxiliary.

properties

CAS RN

14560-03-3

Product Name

2-(2-Methylprop-1-en-1-yl)-1,3,2-dioxaborolane

Molecular Formula

C6H11BO2

Molecular Weight

125.96 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C6H11BO2/c1-6(2)5-7-8-3-4-9-7/h5H,3-4H2,1-2H3

InChI Key

ABIOMDVNCQJATE-UHFFFAOYSA-N

SMILES

B1(OCCO1)C=C(C)C

Canonical SMILES

B1(OCCO1)C=C(C)C

synonyms

2-(2-Methyl-1-propenyl)-1,3,2-dioxaborolane

Origin of Product

United States

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